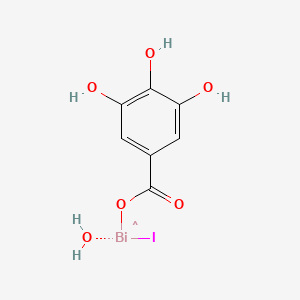
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is a complex organic compound that combines the properties of benzoic acid derivatives and bismuth-based compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with a hydroxyiodobismuthinyl compound. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The scalability of the reaction would depend on the availability of raw materials and the efficiency of the catalytic process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of bismuth.
Reduction: Reduction reactions can alter the oxidation state of the bismuth center.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction could produce lower oxidation state bismuth compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester involves its interaction with biological molecules and cellular pathways. The compound may target specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: A precursor in the synthesis of the ester, known for its antioxidant properties.
Bismuth Subsalicylate: A bismuth-based compound with antimicrobial activity, commonly used in medicine.
Methyl Gallate: An ester of gallic acid with similar antioxidant properties.
Uniqueness
Benzoic acid, 3,4,5-trihydroxy-, hydroxyiodobismuthinyl ester is unique due to its combination of a benzoic acid derivative with a bismuth center, providing a distinct set of chemical and biological properties not found in its individual components.
Propiedades
Número CAS |
138-58-9 |
|---|---|
Fórmula molecular |
C7H6BiIO6 |
Peso molecular |
522.00 g/mol |
Nombre IUPAC |
bismuth;4-carboxy-2,6-dihydroxyphenolate;hydroxide;iodide |
InChI |
InChI=1S/C7H6O5.Bi.HI.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H;1H2/q;+3;;/p-3 |
Clave InChI |
UODGKBVALXDDPO-UHFFFAOYSA-K |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]I.O |
SMILES canónico |
C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[OH-].[I-].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















